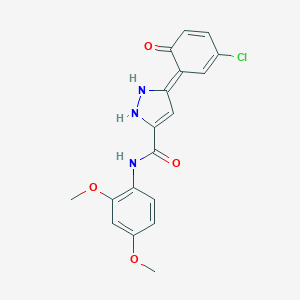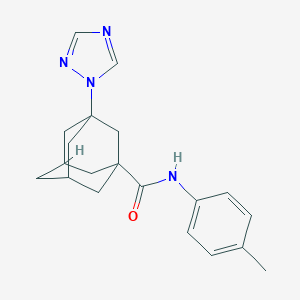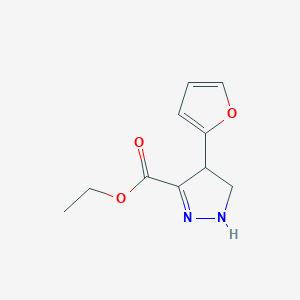![molecular formula C15H20N2O4 B265749 4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B265749.png)
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Boc-4-oxo-L-phenylalanine and is classified as an amino acid derivative.
Mécanisme D'action
The mechanism of action of Boc-4-oxo-L-phenylalanine is not fully understood. However, it is believed that this compound acts as a prodrug, which is converted into its active form in the body. The active form of Boc-4-oxo-L-phenylalanine is believed to inhibit the activity of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Boc-4-oxo-L-phenylalanine has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using Boc-4-oxo-L-phenylalanine in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on Boc-4-oxo-L-phenylalanine. One of the significant areas of research is the development of new peptide-based drugs using this compound as a building block. Another area of research is the investigation of the mechanism of action of this compound and its potential applications in various biological processes. Additionally, the development of new synthetic methods for the preparation of Boc-4-oxo-L-phenylalanine and its analogs is also an area of future research.
Méthodes De Synthèse
The synthesis of Boc-4-oxo-L-phenylalanine involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) in dichloromethane (DCM). The reaction mixture is then stirred at room temperature for several hours, and the product is purified using column chromatography.
Applications De Recherche Scientifique
Boc-4-oxo-L-phenylalanine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of peptide synthesis. It is used as a building block for the synthesis of various peptides, including antimicrobial peptides, cell-penetrating peptides, and peptide-based drugs.
Propriétés
Nom du produit |
4-{2-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid |
|---|---|
Formule moléculaire |
C15H20N2O4 |
Poids moléculaire |
292.33 g/mol |
Nom IUPAC |
4-[2-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-6-4-5-7-12(11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Clé InChI |
HQXQBECLAYBWRF-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
SMILES canonique |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2-chlorophenoxy]acetate](/img/structure/B265681.png)


![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)
![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)



![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)

![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)